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Introduction
2-Chloroethyl 4-methoxyphenyl ether, systematically named 1-(2-chloroethyl)-4-

methoxybenzene, is a substituted aromatic ether with significant utility as a versatile

intermediate in organic synthesis. Its chemical structure, featuring a reactive chloroethyl group

appended to an electron-rich methoxybenzene ring, makes it a valuable precursor for the

construction of more complex molecular architectures. This guide provides a comprehensive

overview of its physical constants, synthesis, spectroscopic characterization, safety and

handling procedures, and its applications, particularly in the realm of pharmaceutical and

materials science research. This document is intended for researchers, chemists, and

professionals in drug development who require a detailed understanding of this compound's

properties and applications.
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The fundamental identifiers and key physical constants of 2-Chloroethyl 4-methoxyphenyl ether

are summarized in the table below. These properties are critical for its appropriate handling,

storage, and use in various experimental setups.

Property Value Source(s)

IUPAC Name
1-(2-chloroethyl)-4-

methoxybenzene

Synonyms
4-Methoxyphenethyl chloride,

p-(2-Chloroethyl)anisole
[1]

CAS Number 18217-00-0 [1][2]

Molecular Formula C₉H₁₁ClO [1][2]

Molecular Weight 170.64 g/mol [1][2]

Appearance Clear colorless to yellow liquid [1]

Density 1.13 g/mL [1][2]

Boiling Point
136-139 °C at 24 Torr; 125-128

°C at 13.0 mbar
[1]

Flash Point 122 °C [1][2]

Refractive Index 1.536-1.538 [1][2]

Solubility

Soluble in acetone, chloroform,

dichloromethane, ether,

methanol.

[2]

Synthesis of 2-Chloroethyl 4-methoxyphenyl ether
The most direct and common laboratory synthesis of 2-Chloroethyl 4-methoxyphenyl ether

involves the chlorination of its corresponding alcohol precursor, 2-(4-methoxyphenyl)ethanol.

This nucleophilic substitution reaction typically utilizes thionyl chloride (SOCl₂) as the

chlorinating agent. The methoxy group on the benzene ring is electron-donating, which can

influence the reactivity of the side chain.
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Experimental Protocol: Synthesis from 2-(4-
methoxyphenyl)ethanol
Objective: To synthesize 1-(2-chloroethyl)-4-methoxybenzene from 2-(4-

methoxyphenyl)ethanol.

Materials:

2-(4-methoxyphenyl)ethanol [CAS: 702-23-8][3][4][5]

Thionyl chloride (SOCl₂)

Anhydrous diethyl ether or dichloromethane

Saturated sodium bicarbonate solution

Brine (saturated sodium chloride solution)

Anhydrous magnesium sulfate or sodium sulfate

Round-bottom flask

Reflux condenser with a gas trap (for HCl and SO₂ neutralization)

Dropping funnel

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a

dropping funnel, dissolve 2-(4-methoxyphenyl)ethanol (1 equivalent) in anhydrous diethyl
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ether or dichloromethane.

Reagent Addition: Cool the flask in an ice bath. Slowly add thionyl chloride (1.1 to 1.5

equivalents) dropwise from the dropping funnel with continuous stirring. The reaction is

exothermic and produces HCl and SO₂ gas, which should be directed to a gas trap.

Reaction Progression: After the addition is complete, remove the ice bath and allow the

reaction mixture to warm to room temperature. Stir for an additional 1-2 hours or until TLC

analysis indicates the consumption of the starting material. Gentle heating under reflux may

be required to drive the reaction to completion.

Work-up: Carefully pour the reaction mixture into a beaker containing ice-cold water to

quench the excess thionyl chloride.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract

the aqueous layer twice with diethyl ether or dichloromethane.

Washing: Combine the organic extracts and wash sequentially with saturated sodium

bicarbonate solution (to neutralize any remaining acid) and then with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator

to obtain the crude product.

Purification: The crude 1-(2-chloroethyl)-4-methoxybenzene can be purified by vacuum

distillation to yield a clear, colorless to pale yellow liquid.

Caption: Workflow for the synthesis of 1-(2-chloroethyl)-4-methoxybenzene.

Spectroscopic Characterization
The structural elucidation of 2-Chloroethyl 4-methoxyphenyl ether is confirmed through various

spectroscopic techniques. Below is an analysis of the expected spectral data.

¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons

in the molecule.
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Aromatic Protons (6.8-7.2 ppm): The para-substituted benzene ring will exhibit a typical

AA'BB' splitting pattern. Two doublets are expected, one for the two protons ortho to the

methoxy group and another for the two protons ortho to the chloroethyl group.

Methoxy Protons (~3.8 ppm): A sharp singlet integrating to three protons corresponds to the

methoxy group (-OCH₃).

Aliphatic Protons (2.9-3.7 ppm): The two methylene groups of the chloroethyl side chain will

appear as two triplets. The triplet at a lower field (further downfield) corresponds to the

methylene group attached to the chlorine atom (-CH₂Cl) due to the deshielding effect of the

electronegative chlorine. The triplet at a higher field (more upfield) corresponds to the

benzylic methylene group (-Ar-CH₂-).

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will show distinct signals for each unique carbon environment.

Aromatic Carbons (114-158 ppm): Four signals are expected for the aromatic carbons. The

carbon bearing the methoxy group will be the most downfield, followed by the substituted

carbon of the chloroethyl group. The other two signals will correspond to the ortho and meta

carbons.

Methoxy Carbon (~55 ppm): A signal around 55 ppm is characteristic of the methoxy carbon.

Aliphatic Carbons (38-45 ppm): Two signals will be present for the ethyl side chain carbons.

The carbon attached to the chlorine atom will be more downfield than the benzylic carbon.[6]

[7][8]

Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are typically

observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

[9][10]

C=C Stretching (Aromatic): Peaks in the range of 1610-1500 cm⁻¹ are characteristic of the

carbon-carbon double bonds within the benzene ring.[10]
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C-O Stretching (Ether): A strong, characteristic absorption band for the aryl-alkyl ether

linkage will be present in the 1250-1000 cm⁻¹ region.[11]

C-Cl Stretching: The carbon-chlorine stretching vibration typically appears in the fingerprint

region, around 800-600 cm⁻¹.[11]

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak and

characteristic fragmentation patterns.[12]

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z = 170. Due to the natural

abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), an M+2 peak at m/z = 172 with

approximately one-third the intensity of the M⁺ peak will be a key diagnostic feature.[13][14]

Major Fragments: A prominent fragment will be the tropylium-like ion resulting from benzylic

cleavage (loss of a ·CH₂Cl radical) at m/z = 121. Another significant fragmentation pathway

involves the loss of a chlorine radical to give a cation at m/z = 135.[14][15]

Reactivity and Applications
The reactivity of 2-Chloroethyl 4-methoxyphenyl ether is dominated by the chloroethyl moiety,

which is susceptible to nucleophilic substitution reactions. The chlorine atom serves as a good

leaving group, allowing for the introduction of various functional groups. This makes it a

valuable building block in the synthesis of more complex molecules, including pharmaceutical

intermediates.[16] The electron-donating methoxy group activates the aromatic ring, making it

amenable to electrophilic aromatic substitution reactions, although these are less common

applications for this specific intermediate. Its use in drug discovery is primarily as a scaffold to

introduce the 4-methoxyphenethyl moiety into target molecules.[17][18]

Safety and Handling
2-Chloroethyl 4-methoxyphenyl ether is considered a hazardous chemical and should be

handled with appropriate safety precautions.

Hazards: It is harmful if swallowed, causes serious eye irritation, may cause respiratory

irritation, and is suspected of causing genetic defects.[16][19]
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face

protection.[1][19]

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin,

eyes, and clothing. Do not breathe vapors or mists.[16]

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. It is

recommended to store at -20°C under an inert atmosphere for long-term stability.[1][2]

First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled,

move to fresh air. If swallowed, seek immediate medical attention.[16][19]

Conclusion
2-Chloroethyl 4-methoxyphenyl ether is a valuable and versatile chemical intermediate with

well-defined physical and chemical properties. Its synthesis from readily available starting

materials and its predictable reactivity make it an important tool for synthetic chemists. A

thorough understanding of its spectroscopic characteristics is essential for its unambiguous

identification and quality control. Adherence to strict safety protocols is mandatory when

handling this compound. This guide provides the foundational knowledge required for the

effective and safe utilization of 2-Chloroethyl 4-methoxyphenyl ether in research and

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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